molecular formula C7H14S B14576954 (2S,6S)-2,6-Dimethylthiane CAS No. 61568-46-5

(2S,6S)-2,6-Dimethylthiane

Cat. No.: B14576954
CAS No.: 61568-46-5
M. Wt: 130.25 g/mol
InChI Key: IHAMTZXWAMHHET-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6S)-2,6-Dimethylthiane is a chiral sulfur-containing heterocyclic compound It is characterized by the presence of two methyl groups attached to the second and sixth positions of the thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-2,6-Dimethylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dimethyl-1,5-hexadiene with sulfur in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the thiane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S,6S)-2,6-Dimethylthiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiane ring to a more saturated form.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiane derivatives.

    Substitution: Various substituted thiane derivatives depending on the electrophile used.

Scientific Research Applications

(2S,6S)-2,6-Dimethylthiane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Dimethylthiane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2R,6R)-2,6-Dimethylthiane: The enantiomer of (2S,6S)-2,6-Dimethylthiane with similar structural properties but different stereochemistry.

    2,6-Dimethylthiolane: A related compound with a five-membered ring instead of a six-membered thiane ring.

    2,6-Dimethylthiophene: A sulfur-containing aromatic compound with different electronic properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the thiane ring

Properties

CAS No.

61568-46-5

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylthiane

InChI

InChI=1S/C7H14S/c1-6-4-3-5-7(2)8-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

IHAMTZXWAMHHET-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](S1)C

Canonical SMILES

CC1CCCC(S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.